molecular formula C23H30O6 B12333090 6-[(1E,3E,5E)-6-(2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl)hexa-1,3,5-trienyl]-3,5-dimethylpyran-2-one

6-[(1E,3E,5E)-6-(2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl)hexa-1,3,5-trienyl]-3,5-dimethylpyran-2-one

Cat. No.: B12333090
M. Wt: 402.5 g/mol
InChI Key: SDPWKZIWFHMHNV-BGSVYHRFSA-N
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Description

The compound, with the CAS registry number 79663-49-3 and molecular formula C₂₃H₃₀O₇, is a structurally complex molecule featuring a pyran-2-one core conjugated to a hexatriene chain and a tetrahydrofuro[2,3-b]furan moiety . Key characteristics include:

  • Molecular weight: 418.49 g/mol.
  • Lipophilicity: XLogP3-AA value of 2.10, indicating moderate hydrophobicity .
  • Stereochemistry: The (2R,3R,3aR,4R,5R,6aS) configuration in the furofuran system and (1E,3E,5E) geometry in the hexatriene chain suggest stereochemical rigidity, which may influence bioactivity and crystallization behavior .

This compound belongs to a class of natural product-inspired molecules, likely derived from polyketide or terpenoid pathways, given its fused oxygen-containing rings and conjugated polyene system.

Properties

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

6-[(1E,3E,5E)-6-(2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl)hexa-1,3,5-trienyl]-3,5-dimethylpyran-2-one

InChI

InChI=1S/C23H30O6/c1-6-18-23(5,26)22(4)19(24)17(28-21(22)29-18)12-10-8-7-9-11-16-14(2)13-15(3)20(25)27-16/h7-13,17-19,21,24,26H,6H2,1-5H3/b8-7+,11-9+,12-10+

InChI Key

SDPWKZIWFHMHNV-BGSVYHRFSA-N

Isomeric SMILES

CCC1C(C2(C(C(OC2O1)/C=C/C=C/C=C/C3=C(C=C(C(=O)O3)C)C)O)C)(C)O

Canonical SMILES

CCC1C(C2(C(C(OC2O1)C=CC=CC=CC3=C(C=C(C(=O)O3)C)C)O)C)(C)O

Origin of Product

United States

Biological Activity

The compound 6-[(1E,3E,5E)-6-(2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl)hexa-1,3,5-trienyl]-3,5-dimethylpyran-2-one (CAS No. 79663-49-3) is a complex organic molecule with significant potential in biological applications. This article delves into its biological activity based on various studies and findings.

PropertyValue
Molecular Formula C23H30O7
Molecular Weight 418.5 g/mol
IUPAC Name 6-[(1E,3E,5E)-6-(2S,3S,...
Purity Typically 95%

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities including:

  • Antioxidant Activity : The compound has been shown to possess significant antioxidant properties which can protect cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
  • Neuroprotective Effects : Some findings indicate potential neuroprotective effects that could be beneficial in neurodegenerative diseases.

Antioxidant Activity

In vitro studies have demonstrated that the compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. This was particularly noted in assays measuring the inhibition of lipid peroxidation and the reduction of reactive oxygen species (ROS) levels in cellular models.

Anticancer Activity

A series of studies evaluated the anticancer potential of this compound against several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis
HeLa12Caspase activation
A54918Bcl-2 modulation

Neuroprotective Effects

Research indicates that the compound may enhance neuronal survival under stress conditions. In a study using neuronal cell lines exposed to glutamate-induced toxicity, treatment with this compound resulted in a significant reduction in cell death and an increase in neuronal viability.

Case Studies

  • Study on Antioxidant Properties :
    • Researchers conducted experiments using DPPH and ABTS assays to evaluate the radical scavenging capacity of the compound.
    • Results showed a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Cancer Cell Line Study :
    • A comprehensive evaluation was performed on the effect of this compound on MCF-7 cells.
    • Flow cytometry analysis revealed increased annexin V staining indicative of early apoptosis after treatment with the compound at concentrations above 10 µM.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or core frameworks:

Compound ID/Name Key Structural Differences Source
6-[(1E,3E,5Z)-6-{5-ethyl-3,4-dihydroxy-3a,4-dimethyl-hexahydrofuro[2,3-b]furan-2-yl}hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one - 5Z geometry in hexatriene
- 4-methoxy vs. 3,5-dimethyl in pyranone
- Altered stereochemistry in furofuran
4-methoxy-3,5-dimethyl-6-[2-methyl-3-(4-methyl-5-{2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl}penta-2,4-dien-2-yl)oxiran-2-yl]-2H-pyran-2-one - Oxirane and bicyclic dioxabicyclohexane substituent
- No dihydroxy groups in furofuran system
6'',6''-Dimethyl-5''-hydroxy-4'',5''-dihydropyrano[2'',3'':4',3']-4,2'-dihydroxy-6'-methoxychalcone - Chalcone backbone fused with dihydropyran
- Additional phenolic hydroxyl groups

Key Observations :

  • Stereoelectronic Effects: The target compound’s conjugated hexatriene and dihydroxy groups may enhance hydrogen-bonding capacity compared to analogs with methoxy or non-polar substituents .
Physicochemical Properties
Property Target Compound 5Z Analog Oxirane Analog Chalcone Analog
Molecular Weight 418.49 g/mol ~420 g/mol (estimated) ~450 g/mol (estimated) ~380 g/mol (estimated)
XLogP3-AA 2.10 Likely >3 (due to methoxy) <2 (polar oxirane group) ~2.5 (chalcone hydrophobicity)
Polar Surface Area High (multiple -OH groups) Moderate (-OCH₃) High (oxirane, -OH) High (phenolic -OH)

Implications :

  • The target compound’s moderate lipophilicity balances solubility and membrane permeability, making it more bioavailable than highly polar analogs (e.g., oxirane derivative) .
  • Chalcone analogs may exhibit better UV absorption due to extended conjugation, relevant for photochemical applications .

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